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Compound of Interest

Compound Name: 3-lodo-1,5-naphthyridine

Cat. No.: B594312

For Researchers, Scientists, and Drug Development Professionals

This document outlines the application of 3-iodo-1,5-naphthyridine as a versatile building
block in the synthesis of bioactive compounds, particularly focusing on its utility in developing
kinase inhibitors. The strategic placement of the iodine atom at the 3-position of the 1,5-
naphthyridine core allows for facile carbon-carbon bond formation through various palladium-
catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space and the
generation of potent and selective therapeutic agents.

Introduction to 1,5-Naphthyridines in Medicinal
Chemistry

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with
derivatives exhibiting a wide range of biological activities, including anticancer, anti-
inflammatory, and antimicrobial properties. Notably, the 1,5-naphthyridine core has been
identified as a promising scaffold for the development of kinase inhibitors. Kinases are a class
of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a
hallmark of many diseases, including cancer.

3-lodo-1,5-naphthyridine as a Key Intermediate

3-lodo-1,5-naphthyridine serves as a key precursor for the synthesis of 3-substituted 1,5-
naphthyridine derivatives. The iodo group is an excellent leaving group for various palladium-
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catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck
reactions. These reactions allow for the introduction of a wide variety of aryl, heteroaryl,
alkynyl, and alkenyl substituents at the 3-position, which is crucial for modulating the biological
activity and pharmacokinetic properties of the resulting compounds.

Application in the Synthesis of Kinase Inhibitors

A significant application of 3-iodo-1,5-naphthyridine is in the synthesis of kinase inhibitors.
For instance, the 1,5-naphthyridine scaffold has been explored for the development of c-Met
kinase inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a
critical role in cell proliferation, survival, and migration. Dysregulation of the c-Met signaling
pathway is implicated in the development and progression of various cancers. The synthesis of
a library of 3-substituted 1,5-naphthyridine derivatives allows for the systematic exploration of
structure-activity relationships (SAR) to identify potent and selective c-Met inhibitors.

Quantitative Data Summary

The following table summarizes the biological activity of selected 1,5-naphthyridine and related
naphthyridine derivatives as kinase inhibitors, demonstrating the potential of this scaffold in
drug discovery. While the specific starting material for all the listed compounds may not be 3-
iodo-1,5-naphthyridine, they highlight the therapeutic potential of the substituted 1,5-
naphthyridine core.
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Compound .
Target Kinase
Class

ICs0 (NM) Cell Line Reference

1,5-
Naphthyridine ALK5

Derivative

4 - [1]

1,5-
Naphthyridine ALK5

Derivative

6 - [1]

1,6-
Naphthyridinone MET

Derivative

7.1 - 2]

1,6-
Naphthyridinone MET
Derivative

9.8 - (2]

1,6-
Naphthyridine c-Met

Derivative

2600 - (3]

1,5- ) )
Leishmanial

Naphthyridine
phiny TopIB

Derivative

580 L. infantum [4]

Note: The data presented is a selection from various sources to illustrate the potential of the

naphthyridine scaffold. For detailed information, please refer to the cited literature.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura, Sonogashira, and Heck

reactions using 3-iodo-1,5-naphthyridine as the starting material. These protocols are based

on established procedures for similar iodo-heterocycles and may require optimization for

specific substrates and coupling partners.
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Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-1,5-
naphthyridines

This reaction is ideal for introducing aryl or heteroaryl moieties.
Materials:

e 3-lodo-1,5-naphthyridine

Aryl- or heteroarylboronic acid

Palladium catalyst (e.g., Pd(PPhs)4 or Pd(dppf)Cl2)

Base (e.g., K2COs, Cs2C0s3, or K3POa4)

Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

Inert gas (Argon or Nitrogen)

Procedure:

In a reaction vessel, combine 3-iodo-1,5-naphthyridine (1.0 equiv.), the corresponding
boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

e Add the solvent to the mixture.
o Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
e Add the palladium catalyst (0.05-0.10 equiv.) under the inert atmosphere.

e Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the
reaction is complete (monitored by TLC or LC-MS).

¢ Cool the reaction mixture to room temperature and dilute with water.

o Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.

 Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of 3-Alkynyl-1,5-
naphthyridines

This reaction is used to introduce terminal alkynes.
Materials:

e 3-lodo-1,5-naphthyridine

e Terminal alkyne

o Palladium catalyst (e.g., Pd(PPhs)2Clz2)

o Copper(l) iodide (Cul)

o Base (e.g., triethylamine or diisopropylethylamine)
e Solvent (e.g., THF or DMF)

 Inert gas (Argon or Nitrogen)

Procedure:

To a solution of 3-iodo-1,5-naphthyridine (1.0 equiv.) and the terminal alkyne (1.2-1.5
equiv.) in the chosen solvent, add the base.

e Degas the solution with an inert gas for 15-20 minutes.

¢ Add the palladium catalyst (0.02-0.05 equiv.) and Cul (0.04-0.10 equiv.) under the inert
atmosphere.

 Stir the reaction mixture at room temperature or with gentle heating until the reaction is
complete (monitored by TLC or LC-MS).
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« Filter the reaction mixture through a pad of celite to remove the catalyst.
o Concentrate the filtrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel.
Heck Coupling: Synthesis of 3-Alkenyl-1,5-
naphthyridines

This reaction allows for the introduction of an alkene moiety.

Materials:

3-lodo-1,5-naphthyridine

o Alkene (e.g., acrylate, styrene)

o Palladium catalyst (e.g., Pd(OAc)z, Pd(PPhs)a4)

e Phosphine ligand (e.g., PPhs, P(o-tolyl)s) (if not using a pre-formed catalyst complex)

o Base (e.g., EtsN, K2COs)

e Solvent (e.g., DMF, acetonitrile)

 Inert gas (Argon or Nitrogen)

Procedure:

 In areaction vessel, dissolve 3-iodo-1,5-naphthyridine (1.0 equiv.), the alkene (1.5-2.0
equiv.), the palladium catalyst (0.01-0.05 equiv.), and the phosphine ligand (if required) in the
solvent.

¢ Add the base to the reaction mixture.

e Degas the mixture with an inert gas for 15-20 minutes.
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+ Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the
reaction is complete (monitored by TLC or LC-MS).

¢ Cool the reaction mixture to room temperature and dilute with water.
« Extract the product with an organic solvent.

+ Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate.

o Purify the crude product by column chromatography.
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Figure 1: Simplified Kinase Signaling Pathway and Point of Inhibition
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Caption: Simplified kinase signaling pathway and the inhibitory action of 3-substituted 1,5-
naphthyridine derivatives.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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